molecular formula C12H16ClNO2 B8314586 (3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol

(3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol

Cat. No.: B8314586
M. Wt: 241.71 g/mol
InChI Key: INIORSSITPVKJU-UHFFFAOYSA-N
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Description

(3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol is an organic compound with a complex structure that includes an amino group, a chloro-substituted phenoxy group, and a cyclopentyl methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-chlorophenol with cyclopentyl bromide under basic conditions to form the phenoxy-cyclopentane intermediate. This intermediate is then subjected to reduction reactions to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the amino group or reduce any oxidized forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted phenoxy derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the phenoxy group and have been studied for their pharmacological activities.

    Cyclopentyl derivatives:

Uniqueness

(3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

[3-(2-amino-4-chlorophenoxy)cyclopentyl]methanol

InChI

InChI=1S/C12H16ClNO2/c13-9-2-4-12(11(14)6-9)16-10-3-1-8(5-10)7-15/h2,4,6,8,10,15H,1,3,5,7,14H2

InChI Key

INIORSSITPVKJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CO)OC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium aluminum hydride (1 M, 3 mL) was added to a cooled (0° C.) solution of 3-(2-amino-4-chloro-phenoxy)-cyclopentanecarboxylic acid ethyl ester (0.2 g) in tetrahydrofuran (5 mL) and the resulting mixture was stirred for 30 minutes. The reaction mixture was then quenched by addition of a saturated aqueous solution of ammonium chloride and filtered. The filter cake was washed with ethyl acetate and the filtrate was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 180 mg of [3-(2-amino-4-chloro-phenoxy)-cyclopentyl]-methanol without further purifications.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
3-(2-amino-4-chloro-phenoxy)-cyclopentanecarboxylic acid ethyl ester
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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